molecular formula C10H22 B12642019 3-Ethyl-2,2,3-trimethylpentane CAS No. 52897-17-3

3-Ethyl-2,2,3-trimethylpentane

Cat. No.: B12642019
CAS No.: 52897-17-3
M. Wt: 142.28 g/mol
InChI Key: AJDIFHIHSYVDGP-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,3-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural arrangement, which contributes to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2,3-trimethylpentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high pressure and moderate temperature conditions to facilitate the formation of the desired branched alkane .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient conversion of complex hydrocarbon mixtures into specific branched alkanes, including this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3-trimethylpentane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Reacts with oxygen to produce carbon dioxide and water.

    Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.

    Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens and UV light.

    Cracking: Requires high temperature and pressure, often in the presence of a catalyst.

Major Products

Scientific Research Applications

3-Ethyl-2,2,3-trimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2,3-trimethylpentane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the types of products formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,2,3-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure makes it valuable for studying the effects of branching on alkane behavior and reactivity .

Properties

CAS No.

52897-17-3

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,2,3-trimethylpentane

InChI

InChI=1S/C10H22/c1-7-10(6,8-2)9(3,4)5/h7-8H2,1-6H3

InChI Key

AJDIFHIHSYVDGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C(C)(C)C

Origin of Product

United States

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